4,6-Dichloro-5-methylpyrimidine
Overview
Description
Synthesis Analysis
4,6-Dichloro-5-methylpyrimidine is synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and subsequent chlorination with phosphorus oxychloride under optimized conditions, yielding a significant production rate. The process involves critical temperature control and reactant ratios to achieve high yield and purity (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure and crystallography of 4,6-Dichloro-5-methylpyrimidine and its derivatives have been detailed through X-ray diffraction studies. These analyses help understand the compound's conformation and geometric parameters, providing insights into its reactivity and interaction with other molecules (Guo et al., 2007).
Scientific Research Applications
Solid-Phase Synthesis of Olomoucine : A study by Hammarström et al. (2002) demonstrated the utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in the efficient solid-phase synthesis of olomoucine, a compound applicable to regiocontrolled solution and solid-phase synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).
Pharmaceutical and Explosive Industries : Patil et al. (2008) developed an economic process for producing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in pharmaceutical and explosive industries, without compromising product quality (Patil et al., 2008).
Synthesis of MGMT Inhibitors : Lopez et al. (2009) presented a novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, enabling efficient preparation of MGMT inhibitors (Lopez et al., 2009).
Inhibitory Effects on Nitric Oxide Production : A study by Jansa et al. (2014) found that 5-substituted 2-amino-4,6-dichloropyrimidines effectively inhibit immune-activated nitric oxide production, with 5-fluoro-2-amino-4,6-dichloropyrimidine being most effective (Jansa et al., 2014).
Intermediate in Moxonidine Synthesis : Qi-lin (2007) demonstrated a method for preparing 2-Methyl-4,6-dichloro-5-aminopyrimidine, a key intermediate in moxonidine (Huang Qi-lin, 2007).
Synthesis of Polysubstituted Pyrrolo[3,2-d]pyrimidin-7-one 5-oxides : Čikotienė et al. (2008) presented a short and efficient method for synthesis of these compounds using 4,6-dichloro-2-methylthio-5-nitropyrimidine (Čikotienė et al., 2008).
Regioselective Displacement Reaction : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine (Doulah et al., 2014).
Synthesis of Triple [14C3]-labeled Moxonidine : Czeskis (2004) successfully synthesized this antihypertensive compound by combining [2,4,6-14C3]-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxy-2-methyl (Czeskis, 2004).
Safety And Hazards
4,6-Dichloro-5-methylpyrimidine can cause skin irritation and serious eye irritation7. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists7.
Future Directions
The future directions of 4,6-Dichloro-5-methylpyrimidine are not explicitly mentioned in the search results. However, given its involvement in various chemical reactions and pharmacological effects, it may continue to be a subject of interest in chemical and pharmaceutical research.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
4,6-dichloro-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEYDUKUIXVKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355989 | |
Record name | 4,6-Dichloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-methylpyrimidine | |
CAS RN |
4316-97-6 | |
Record name | 4,6-Dichloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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